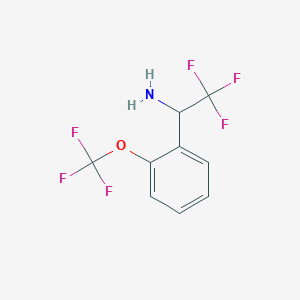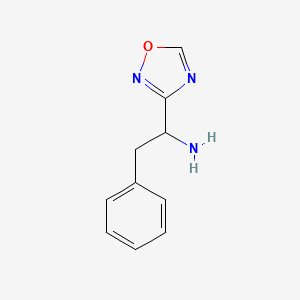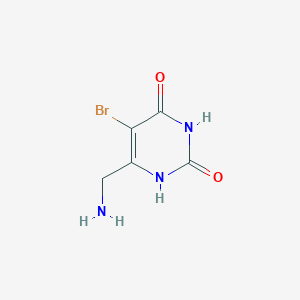
Tetraammineplatinum dichloride xhydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammineplatinum dichloride xhydrate, also known as tetraammineplatinum(II) chloride hydrate, is a coordination complex of platinum(II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions, along with varying amounts of water of hydration (xH2O). This compound is commonly used as a precursor to synthesize other platinum catalysts .
準備方法
Synthetic Routes and Reaction Conditions
Tetraammineplatinum dichloride xhydrate can be synthesized by reacting ammonium chloroplatinate(IV) with oxalic acid, ammonia water, and calcium acetate in a sequence of steps. The resulting tetraammineplatinum(II) acetate solution is then concentrated and crystallized to obtain tetraammineplatinum(II) acetate crystals, which are vacuum dried to achieve high purity .
Industrial Production Methods
The industrial production of this compound involves the reaction of ammonium chloroplatinate(IV) with ammonia in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure high conversion rates and product purity .
化学反応の分析
Types of Reactions
Tetraammineplatinum dichloride xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form metallic platinum or lower oxidation state platinum compounds.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium heptamolybdate, ammonium chromate, and ammonium dichromate. These reactions are typically carried out under inert atmospheres and at elevated temperatures ranging from 50 to 500°C .
Major Products Formed
The major products formed from these reactions include bimetallic powders, such as platinum-molybdenum and platinum-chromium alloys, which are used as catalysts in various industrial processes .
科学的研究の応用
Tetraammineplatinum dichloride xhydrate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of tetraammineplatinum dichloride xhydrate involves the coordination of the platinum ion with target molecules, such as DNA or other biological macromolecules. The platinum ion forms stable complexes with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of platinum-DNA adducts leads to the inhibition of DNA replication and cell division .
類似化合物との比較
Tetraammineplatinum dichloride xhydrate can be compared with other similar compounds, such as:
Tetraamminepalladium(II) chloride monohydrate: Similar in structure but contains palladium instead of platinum.
Ammonium tetrachloroplatinate(II): Contains a different coordination environment around the platinum ion.
Sodium hexachloroplatinate(IV) hexahydrate: Contains platinum in a higher oxidation state and different coordination environment.
This compound is unique due to its specific coordination environment and its ability to form stable complexes with a wide range of ligands, making it a versatile precursor for synthesizing various platinum-based catalysts and drugs .
特性
分子式 |
ClH10N4OPt-3 |
|---|---|
分子量 |
312.64 g/mol |
IUPAC名 |
azanide;platinum(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChIキー |
OYQLFJZSFJWPIU-UHFFFAOYSA-M |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)

![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)
![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
